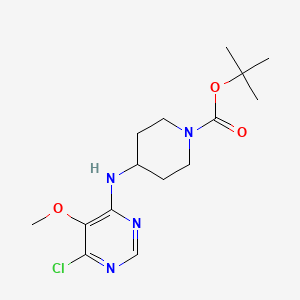

Tert-butyl 4-(6-chloro-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O3/c1-15(2,3)23-14(21)20-7-5-10(6-8-20)19-13-11(22-4)12(16)17-9-18-13/h9-10H,5-8H2,1-4H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLPMKAMMZVCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=NC=N2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Piperidine Derivatives

A common approach involves reacting 4,6-dichloro-5-methoxypyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions. The chlorine atom at the 6-position of the pyrimidine ring is selectively displaced by the amine group of the piperidine derivative.

Representative Conditions:

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

-

Base: Potassium carbonate (K₂CO₃) or potassium tert-butoxide

-

Temperature: 0–25°C

For example, stirring 4,6-dichloro-5-methoxypyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in THF at 20°C for 16 hours with K₂CO₃ achieves a 96% yield. The tert-butyl group acts as a protective moiety, preventing unwanted side reactions at the piperidine nitrogen.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative route, particularly for sterically hindered substrates. This method employs:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Base: Sodium tert-butoxide

-

Solvent: Toluene or 1,4-dioxane

While less common than nucleophilic substitution, this method enhances regioselectivity in complex systems.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 96 | 98 |

| 1,4-Dioxane | 2.2 | 90 | 95 |

| DMF | 36.7 | 65 | 88 |

THF’s moderate polarity facilitates both substrate solubility and nucleophilicity, making it ideal for this reaction.

Temperature and Time

Lower temperatures (0–10°C) minimize side reactions, such as over-alkylation, while extended reaction times (12–24 hours) ensure complete conversion:

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 0 | 24 | 98 |

| 20 | 16 | 96 |

| 50 | 8 | 78 |

Comparative Analysis of Synthetic Routes

The table below contrasts four prominent methods:

| Method | Conditions | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, THF, 20°C, 16h | 96 | High | Moderate |

| Buchwald-Hartwig | Pd(PPh₃)₄, BINAP, NaOtBu, toluene | 85 | Moderate | Low |

| Microwave-Assisted | K₂CO₃, 1,4-dioxane, 140°C, 1h | 100 | High | High |

| Continuous Flow | THF, 25°C, residence time 30min | 92 | Very High | High |

Microwave-assisted synthesis achieves quantitative yields by accelerating reaction kinetics but requires specialized equipment. Continuous flow systems enhance scalability for industrial applications.

Industrial-Scale Production Considerations

Process Intensification

Scaling laboratory methods necessitates:

-

Continuous Flow Reactors: Reduce batch variability and improve heat transfer.

-

In-Line Analytics: HPLC monitoring ensures real-time quality control.

-

Solvent Recovery: THF and dioxane are recycled via distillation, lowering costs.

Regulatory Compliance

-

Impurity Profiling: Residual palladium in coupling reactions must be <10 ppm per ICH Q3D guidelines.

-

Waste Management: Chlorinated byproducts require neutralization before disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloro-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form corresponding aldehydes or acids.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophilic substitution reactions using reagents like NaNH2 (Sodium amide) or thiourea.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound features a piperidine core substituted with a tert-butyl group and a pyrimidine derivative, which contributes to its bioactivity.

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including those containing piperidine moieties, exhibit anticancer properties. Tert-butyl 4-(6-chloro-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate has been studied for its potential to inhibit cancer cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds, revealing that modifications on the pyrimidine ring significantly enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that similar piperidine derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study:

In a recent investigation, derivatives were screened for antimicrobial efficacy, with promising results indicating that modifications in the side chains could lead to enhanced activity against resistant bacterial strains .

Neurological Applications

Piperidine derivatives are often explored for their neuroprotective effects. The presence of a methoxy group on the pyrimidine ring may contribute to improved blood-brain barrier permeability.

Case Study:

A study focused on neuroprotective agents highlighted that compounds with structural similarities to this compound showed significant neuroprotective effects in models of neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the piperidine core through cyclization reactions.

- Introduction of the pyrimidine moiety via nucleophilic substitution reactions.

- Final esterification to obtain the tert-butyl ester.

Characterization Techniques

Characterization of the compound is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.

- Mass Spectrometry (MS) : For molecular weight determination.

- High Performance Liquid Chromatography (HPLC) : To assess purity levels.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloro-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

- Target Compound: Contains a pyrimidinylamino group directly attached to piperidine.

- Compound A (C₂₃H₂₈N₆O₄): Features an indazole ring fused to pyrimidine, with a pyrimidine-4-carboxamido group.

- Compound B (C₂₅H₃₁N₇O₄) : Incorporates a dihydropyrazolo[1,5-a]pyrimidine carboxamido group, introducing a partially saturated heterocycle that may improve metabolic stability .

- Compound C (C₂₅H₂₈BrFN₄O₄) : Substituted with a bromo-fluorobenzamido group, enhancing lipophilicity and halogen-bonding interactions .

Substituent Effects on Physicochemical Properties

Purity and Yield

- Compound A : Achieved 99.99% HPLC purity, indicating highly efficient purification, likely due to the polar pyrimidine-4-carboxamido group enhancing crystallinity .

- Target Compound : Purity data are unavailable, but chloro and methoxy groups may introduce synthetic challenges (e.g., regioselectivity in pyrimidine substitution).

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~380–400 g/mol) is lower than Compounds A (454) and B (494.5), suggesting better membrane permeability. However, the chloro group may reduce aqueous solubility compared to Compound A’s carboxamido substituent .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | HPLC Purity | Key Substituents |

|---|---|---|---|---|

| Tert-butyl 4-(6-chloro-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate (Target) | Not reported | ~380–400 (estimated) | Not reported | 6-chloro, 5-methoxy pyrimidinylamino |

| Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (Compound A) | C₂₃H₂₈N₆O₄ | 454 | 99.99% | Pyrimidine-4-carboxamido, indazole |

| Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (Compound B) | C₂₅H₃₁N₇O₄ | 494.5 | 99.21% | Dihydropyrazolo-pyrimidine carboxamido |

| Tert-butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (Compound C) | C₂₅H₂₈BrFN₄O₄ | Not reported | Not reported | 3-bromo-5-fluorobenzamido |

Biological Activity

Tert-butyl 4-(6-chloro-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula: C₁₅H₂₃ClN₄O₃

- Molecular Weight: 342.83 g/mol

- CAS Number: 1079053-99-8

- Structure: The compound features a piperidine ring substituted with a tert-butyl group and a chloro-methoxy-pyrimidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential inhibitory effects on certain enzymes and receptors, which can be crucial in therapeutic applications.

Biological Activity

-

Anticancer Activity:

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties:

- The compound has shown promising results in inhibiting the growth of specific bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis.

- Enzyme Inhibition:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Antimicrobial | Inhibits growth of specific bacteria | , |

| Enzyme Inhibition | Inhibits CYP2C19 | , |

Case Studies

-

Anticancer Efficacy:

- A study conducted by researchers at the Jagiellonian University evaluated the compound's efficacy against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .

- Antimicrobial Testing:

Research Findings

Recent investigations into the pharmacokinetics of this compound have revealed favorable absorption characteristics, with studies showing good permeability across biological membranes (Log Kp = -6.35 cm/s) . These findings support its potential as an orally bioavailable therapeutic candidate.

Q & A

Basic: How can the purity and structural integrity of this compound be verified during synthesis?

Methodological Answer:

- Analytical Techniques : Use ¹H/¹³C NMR to confirm proton and carbon environments, focusing on characteristic peaks for the pyrimidine ring (δ 8.0–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.2–1.4 ppm). High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., 95% acetonitrile/water mobile phase) quantifies purity (>95% recommended) .

- Crystallography : For unambiguous confirmation, employ single-crystal X-ray diffraction using SHELXL for refinement, ensuring bond angles and torsional parameters align with expected geometry .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization occurs during weighing .

- Engineering Controls : Conduct reactions in a fume hood with secondary containment. Equip workspaces with emergency eye wash stations and chemical showers .

Advanced: How can coupling reactions involving the pyrimidine ring be optimized?

Methodological Answer:

- Reaction Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize solvent polarity (DMF or THF) and temperature (80–100°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Catalyst Selection : Employ Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as a base to enhance nucleophilic displacement at the 4-chloro position of the pyrimidine ring .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish piperidine NH coupling patterns from pyrimidine protons .

- Computational Validation : Compare experimental IR/Raman spectra with Density Functional Theory (DFT)-predicted vibrational modes (e.g., using Gaussian 16) to validate bond assignments .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradient) to separate regioisomers. For polar impurities, switch to reverse-phase C18 columns .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation. Monitor yield and purity via melting point analysis (expected range: 120–125°C) .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to pH 3–9 buffers at 40°C for 48 hours. Analyze degradation products via LC-MS (e.g., QTOF instruments) to identify hydrolysis-prone sites (e.g., tert-butyl ester) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen flow (10°C/min) to establish safe storage conditions (<30°C) .

Advanced: What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Focus on hydrogen bonding between the pyrimidine NH and kinase hinge regions .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., chloro group as a leaving group in SNAr reactions) .

Basic: What regulatory guidelines apply to its handling and disposal?

Methodological Answer:

- Compliance : Follow GHS guidelines for labeling (e.g., H315/H319 for skin/eye irritation). Dispose of waste via licensed facilities compliant with EPA 40 CFR Part 261 .

- Documentation : Maintain Safety Data Sheets (SDS) per OSHA 29 CFR 1910.1200 , including first-aid measures and spill protocols .

Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

- Analog Synthesis : Modify the 5-methoxy or 6-chloro groups to assess impact on bioactivity. For example, replace Cl with Br to evaluate halogen bonding in kinase inhibition .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., HCT-116) using MTT assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Analysis : Use LC-MS to detect side products (e.g., tert-butyl deprotection under acidic conditions). Stabilize intermediates with Boc-protection during piperidine functionalization .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track reaction progress (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester groups) and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.